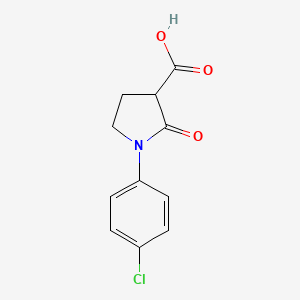

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Structural Descriptors

The compound’s systematic name, This compound , reflects its substituent positions and functional groups. The numbering prioritizes the pyrrolidine ring’s nitrogen atom as position 1, followed by the oxo group (position 2) and carboxylic acid (position 3).

Structural Formula :

$$ \text{C}{11}\text{H}{10}\text{Cl}\text{N}\text{O}_3 $$

SMILES Representation :C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Cl

Key Identifiers :

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 226881-06-7 | PubChem |

| EC Number | 992-021-5 | PubChem |

| PubChem CID | 4057084 | Sigma-Aldrich |

| InChI Key | ANLNOUYHIMXGKJ-UHFFFAOYSA-N | Sigma-Aldrich |

Physicochemical Properties

Molecular Weight : 239.66 g/mol.

Melting Point : 136–138°C.

Solubility : Limited data, but expected to be water-soluble due to carboxylic acid functionality.

Historical Development in Heterocyclic Chemistry

Origins of Heterocyclic Chemistry

The study of heterocyclic compounds began in the 19th century, with milestones including:

Evolution of Pyrrolidine Derivatives

Pyrrolidine derivatives gained prominence in the 20th century due to their bioactivity:

- Industrial Synthesis : Pyrrolidine is produced via 1,4-butanediol and ammonia under catalytic conditions.

- Pharmaceutical Relevance : Proline and hydroxyproline derivatives are foundational in peptide chemistry.

Key Developments in 2-Oxo-Pyrrolidine Chemistry :

- Synthetic Routes :

- Applications :

Position Within Pyrrolidine Carboxylic Acid Derivatives

Structural Classification

The compound belongs to the pyrrolidine-3-carboxylic acid subclass, distinguished by:

- Oxo Position : The 2-oxo group differentiates it from 5-oxo derivatives (e.g., (3S)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid).

- Substituent Positioning : The 4-chlorophenyl group at N-1 enhances aromatic stability and electronic effects.

Comparison of Pyrrolidine Derivatives :

Reactivity and Functionalization

The compound’s reactivity is governed by:

- 2-Oxo Group : Participates in nucleophilic addition and cycloaddition reactions.

- 3-Carboxylic Acid : Enables esterification, amidation, and salt formation.

- 4-Chlorophenyl : Provides sites for electrophilic substitution (e.g., nitration, sulfonation).

Synthetic Applications :

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-1-3-8(4-2-7)13-6-5-9(10(13)14)11(15)16/h1-4,9H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLNOUYHIMXGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398853 | |

| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226881-06-7 | |

| Record name | 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-2-oxo-3-pyrrolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Route via Homoconjugate Addition to Cyclopropane-1,1-dicarboxylate Derivatives

One of the primary methods to prepare 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves the homoconjugate addition of nucleophiles (anilines) to cyclopropane-1,1-dicarboxylate derivatives. This approach was adapted and slightly modified from methodologies originally developed by Rajendra K. Singh and Samuel Danishefsky.

- Starting materials : 4-chloroaniline and cyclopropane-1,1-dicarboxylate.

- Reaction type : Homoconjugate addition leading to ring-opening and formation of the 2-oxopyrrolidine-3-carboxylic acid scaffold.

- Key step : The reaction proceeds through nucleophilic attack by the aniline nitrogen on the cyclopropane ring, followed by ring expansion to form the pyrrolidine core.

- Yield and purity : The method yields N-substituted 2-oxopyrrolidine-3-carboxylic acids with high purity suitable for further synthetic transformations.

This method was utilized to prepare a series of N-aryl-2-oxopyrrolidine-3-carboxylic acids, including the 4-chlorophenyl derivative, as starting reagents for subsequent cycloaddition reactions (e.g., Staudinger ketene-imine cycloaddition) for more complex molecules.

| Parameter | Details |

|---|---|

| Starting materials | 4-chloroaniline, cyclopropane-1,1-dicarboxylate |

| Reaction type | Homoconjugate nucleophilic addition |

| Product | This compound |

| Yield | Moderate to high (varies with conditions) |

| Application | Precursor for β-lactam and spiro-oxindole synthesis |

Preparation via Condensation and Subsequent Functional Group Transformations

An alternative preparation involves multi-step synthesis starting from itaconic acid derivatives and methylamine, followed by condensation and functional group modifications.

- Step 1 : Condensation of itaconic acid with methylamine forms the initial carboxylic acid intermediate.

- Step 2 : Coupling of this acid with aniline derivatives (including 4-chloroaniline) using coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to form anilides.

- Step 3 : Alkylation of the anilide with ethyl bromoacetate, followed by hydrolysis, reduction, and chlorination steps to introduce the 2-oxopyrrolidine-3-carboxylic acid core with the 4-chlorophenyl substituent.

- Reagents for chlorination : Carbon tetrachloride and triphenylphosphine.

- Purification : Column chromatography on silica gel with ethyl acetate/methanol solvent systems.

This method is more elaborate but allows for structural optimization and preparation of various derivatives with controlled substitution patterns.

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of itaconic acid with methylamine | Standard condensation conditions | Carboxylic acid intermediate |

| 2 | Coupling with 4-chloroaniline | EDC, HOBt in suitable solvent | Anilide intermediate |

| 3 | Alkylation with ethyl bromoacetate | Alkylation conditions, followed by hydrolysis | Ester derivative |

| 4 | Reduction and chlorination | NaBH4 reduction; CCl4 and triphenylphosphine | This compound |

Preparation of Ethyl Ester Derivative as an Intermediate

The ethyl ester form, Ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate , is commercially available and often used as a precursor or intermediate in the synthesis of the free acid.

- Chemical properties : Molecular formula C13H14ClNO3, molecular weight 267.71 g/mol.

- Storage : Stable at room temperature; stock solutions typically prepared in DMSO or other solvents with care to avoid degradation.

- Preparation : Usually synthesized via esterification of the corresponding carboxylic acid or via direct synthetic routes involving ester-containing starting materials.

- Use : Can be hydrolyzed to the free acid under acidic or basic conditions.

The availability of this ester facilitates the preparation and handling of the acid form by subsequent hydrolysis.

| Property | Details |

|---|---|

| Molecular formula | C13H14ClNO3 |

| Molecular weight | 267.71 g/mol |

| Storage conditions | Room temperature, avoid freeze-thaw |

| Purity | >98% (commercial samples) |

| Solubility | Soluble in DMSO, ethanol, others |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Homoconjugate addition to cyclopropane-1,1-dicarboxylate | 4-chloroaniline, cyclopropane-1,1-dicarboxylate | Mild nucleophilic addition, ring expansion | Direct access to 2-oxopyrrolidine scaffold; suitable for series synthesis | Requires specialized cyclopropane derivatives |

| Multi-step condensation and functionalization | Itaconic acid, methylamine, 4-chloroaniline | EDC/HOBt coupling, alkylation, reduction, chlorination | Allows structural modifications; well-documented | Multi-step, time-consuming |

| Ester intermediate route | Ethyl ester derivatives | Esterification or commercial purchase; hydrolysis to acid | Commercial availability; ease of handling | Requires additional hydrolysis step |

Research Findings and Notes

- The homoconjugate addition method is favored for synthesizing N-substituted 2-oxopyrrolidine-3-carboxylic acids as it allows for good control over the substitution pattern and yields compounds suitable for further cycloaddition reactions, such as Staudinger ketene-imine cycloaddition to form β-lactams.

- Multi-step methods involving coupling and chlorination provide a route to derivatives with tailored functional groups, useful for medicinal chemistry optimization.

- Commercial availability of ethyl ester derivatives provides a practical intermediate that can be converted to the acid form, facilitating research applications.

- Purity of synthesized compounds typically exceeds 98%, ensuring suitability for biological and chemical studies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

5-Oxo vs. 2-Oxo Pyrrolidine Derivatives

- (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic Acid (Compound 102): Structure: The oxo group is at position 5 instead of 2. Synthesis: Hydrogenation and acid hydrolysis yield 65% product (mp: 191°C) .

Halogen-Substituted Phenyl Analogs

- 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid: Structure: Additional fluorine at the phenyl 3-position; oxo at position 5. Properties: Molecular weight 257.65 (C₁₁H₉ClFNO₃). Fluorine’s electron-withdrawing nature may enhance acidity of the carboxylic acid group .

- 1-(4-Fluorophenyl)-2-oxopyrrolidine-3-carboxylic Acid: Structure: Fluorine replaces chlorine at phenyl 4-position. Properties: Molecular weight 223.06 (C₁₁H₁₀FNO₃). Reduced steric bulk compared to chlorine could improve solubility .

Alkyl-Substituted Phenyl Derivatives

- 1-(3-Chloro-4-methylphenyl)-5-oxo-pyrrolidine-3-carboxylic Acid: Structure: Methyl group at phenyl 4-position; oxo at position 5. Properties: CAS 63674-66-7.

- 1-(3,5-Dimethylphenyl)-2-oxopyrrolidine-3-carboxylic Acid: Structure: Methyl groups at phenyl 3- and 5-positions. Properties: Molecular formula C₁₃H₁₅NO₃. Dimethyl groups may enhance lipophilicity, affecting membrane permeability .

Physicochemical and Spectral Properties

- Melting Points: Target compound: Not explicitly stated, but analogs like Compound 102 melt at 191°C .

- Spectral Trends :

Biological Activity

1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies highlighting its therapeutic potential.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a pyrrolidine ring, a carboxylic acid group, and a chlorophenyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that are critical for cellular responses.

- Antioxidant Activity : Some studies indicate that derivatives of this compound exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent research has demonstrated the anticancer potential of this compound:

- Cytotoxicity Studies : In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduces cell viability. For instance, a concentration of 100 µM resulted in a viability drop to approximately 64% compared to controls .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | A549 | 64 |

| Cisplatin | A549 | 50 (standard) |

- Structure-Activity Relationship : Modifications on the chlorophenyl ring have been shown to enhance anticancer activity. For example, substitutions with electron-donating groups increased potency .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored:

- In studies against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, the compound exhibited limited activity (MIC > 64 µg/mL), suggesting that further modifications may be necessary to enhance its antimicrobial properties .

Case Studies

A notable case study involved synthesizing various derivatives of this compound and assessing their biological activities. The derivatives were tested for their cytotoxic effects against cancer cell lines and showed varying degrees of effectiveness based on structural modifications.

Applications in Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways involved in pain and inflammation .

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation , cyclization , and functional group modifications . For example, analogous pyrrolidine derivatives are synthesized via reactions between aniline derivatives (e.g., 4-chloroaniline) and carbonyl-containing precursors (e.g., itaconic acid) under reflux conditions, followed by cyclization catalyzed by sulfuric acid . Purification methods such as recrystallization or HPLC are critical for achieving high purity (>95%) .

Q. Which spectroscopic techniques are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming the chlorophenyl and pyrrolidine ring connectivity .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>99% in some protocols) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in structurally related pyrrolidine-carboxylic acid derivatives .

Q. How is the compound’s stability assessed under laboratory storage conditions?

Stability tests involve monitoring degradation via HPLC or mass spectrometry under varying temperatures (e.g., 2–8°C vs. room temperature) and humidity. Related compounds show optimal stability at 2–8°C in inert atmospheres .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps .

- Catalyst Screening : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency, while base catalysts (e.g., NaOH) aid in deprotection .

- Temperature Control : Reflux conditions (100–120°C) are critical for intermediate formation .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography to resolve stereochemical ambiguities .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, aiding in structural confirmation .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Antimicrobial Activity : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorescence-based assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Q. How can computational methods predict its interaction with biological targets?

- Molecular Docking : Use software like AutoDock to model binding to enzyme active sites (e.g., cyclooxygenase-2) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., chlorophenyl, carboxylic acid) for target engagement .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

Q. What strategies resolve conflicting bioactivity results in different cell lines?

- Mechanistic Studies : Use RNA sequencing or proteomics to identify pathway-specific effects .

- Metabolic Stability Tests : Evaluate compound stability in cell culture media to rule out degradation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.